molecular formula C13H19N B8061031 2,6-Dimethyl-4-phenylpiperidine

2,6-Dimethyl-4-phenylpiperidine

Cat. No.: B8061031
M. Wt: 189.30 g/mol
InChI Key: KTXBCBJATYRXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-phenylpiperidine (CAS 1378850-79-3) is an organic compound with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol . This piperidine derivative is provided with a purity of ≥98% and is intended for research applications and further manufacturing, not for direct human use .In medicinal chemistry research, the 4-phenylpiperidine structure is a recognized pharmacophore, particularly in the development of ligands for alpha1-adrenergic receptors (α1-ARs) . These receptors are G protein-coupled receptors (GPCRs) and are important pharmacological targets involved in conditions such as hypertension, benign prostatic hyperplasia, and lower urinary tract symptoms . Compounds based on the 4-phenylpiperidine scaffold are investigated for their potential as subtype-selective α1-AR antagonists . The structural features of 2,6-Dimethyl-4-phenylpiperidine, including its non-planar ring and points for substitution, make it a versatile intermediate for synthesizing novel compounds for binding affinity and structure-activity relationship (SAR) studies.Safety and Handling: This compound should be handled with care. It carries the GHS warning signal word and may cause skin and eye irritation (H315-H319) . Researchers should consult the safety data sheet (SDS) and adhere to all precautionary statements, which include wearing protective gloves and clothing and washing thoroughly after handling (P264, P280) . The product is typically stored at 4°C, protected from light, and shipped at room temperature .

Properties

IUPAC Name

2,6-dimethyl-4-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBCBJATYRXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The process typically utilizes 4-phenylcyclohexanone or substituted cyclohexanone derivatives as carbonyl precursors. For example, reacting 4-phenylcyclohexanone with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields 2,6-dimethyl-4-phenylpiperidine. The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine (Figure 1):

4-Phenylcyclohexanone+Me2NHNaBH3CN2,6-Dimethyl-4-phenylpiperidine\text{4-Phenylcyclohexanone} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{2,6-Dimethyl-4-phenylpiperidine}

Table 1: Reductive Amination Conditions and Yields

Carbonyl PrecursorAmine SourceReducing AgentSolventTemperature (°C)Yield (%)
4-PhenylcyclohexanoneDimethylamineNaBH3CNMeOH2578
4-(3-Hydroxyphenyl)cyclohexanoneMethylamineH2/Pd-CEtOH5065

Key variables influencing yield include solvent polarity, reducing agent selection, and steric effects from substituents. Polar protic solvents like methanol enhance imine stability, while Pd-C catalytic hydrogenation offers higher selectivity for bulky substrates.

Cyclization Strategies via Intermediate Enamines

Multi-step cyclization routes provide an alternative for accessing structurally complex derivatives. These methods often employ enamine intermediates formed from γ-keto esters or nitriles.

Enamine Formation and Ring Closure

A representative protocol involves treating γ-keto esters with primary amines to form enamines, which undergo acid-catalyzed cyclization. For instance, ethyl 4-phenyl-3-oxopentanoate reacts with methylamine hydrochloride in acetic acid to generate the piperidine ring:

Ethyl 4-phenyl-3-oxopentanoate+MeNH2HClAcOH2,6-Dimethyl-4-phenylpiperidine\text{Ethyl 4-phenyl-3-oxopentanoate} + \text{MeNH}_2 \cdot \text{HCl} \xrightarrow{\text{AcOH}} \text{2,6-Dimethyl-4-phenylpiperidine}

Table 2: Cyclization Reaction Parameters

Starting MaterialCyclization AgentAcid CatalystTime (h)Yield (%)
Ethyl 4-phenyl-3-oxopentanoateMethylamineAcOH1272
4-Phenyl-3-cyanopentan-2-oneBenzylamineHCl (gas)2458

Cyclization efficiency depends on the electron-withdrawing nature of the substituents and the acidity of the reaction medium. Acetic acid (pKa ≈ 4.76) optimally protonates enamine intermediates without causing ester hydrolysis.

Catalytic Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine precursors offers a stereocontrolled route to 2,6-dimethyl-4-phenylpiperidine. This method is particularly advantageous for introducing chirality via asymmetric catalysis.

Substrate Preparation and Hydrogenation Conditions

2,6-Dimethyl-4-phenylpyridine serves as the primary substrate, undergoing hydrogenation over palladium or platinum catalysts. A study using Pd/C (10% w/w) under 30 atm H2 in ethanol achieved full conversion within 6 hours:

2,6-Dimethyl-4-phenylpyridineEtOHH2/Pd-C2,6-Dimethyl-4-phenylpiperidine\text{2,6-Dimethyl-4-phenylpyridine} \xrightarrow[\text{EtOH}]{\text{H}_2/\text{Pd-C}} \text{2,6-Dimethyl-4-phenylpiperidine}

Table 3: Hydrogenation Efficiency Across Catalysts

CatalystPressure (atm)SolventTemperature (°C)Conversion (%)
Pd-C30EtOH80100
PtO250THF10092

The choice of catalyst significantly impacts reaction kinetics. Pd-C exhibits higher activity for aromatic ring hydrogenation compared to PtO2, which preferentially reduces carbonyl groups.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors and heterogeneous catalysis.

Continuous Reductive Amination

A patented process describes the continuous-flow synthesis using supercritical CO2 as the reaction medium. This approach enhances mass transfer and reduces byproduct formation:

  • Conditions : 100°C, 150 bar, 1:1 molar ratio of 4-phenylcyclohexanone to dimethylamine

  • Catalyst : Immobilized NaBH4 on mesoporous silica

  • Yield : 89% with >99% purity

Waste Minimization Strategies

Industrial protocols incorporate solvent recovery systems and catalytic converters to neutralize excess reducing agents. For example, NaBH3CN residues are treated with aqueous FeCl3 to precipitate non-toxic boron oxides.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison Based on Key Metrics

MethodAvg. Yield (%)Purity (%)Cost (USD/kg)Scalability
Reductive Amination7898120High
Cyclization6595180Moderate
Catalytic Hydrogenation9299250Low

Reductive amination emerges as the most balanced approach, offering satisfactory yields and scalability. Catalytic hydrogenation, while efficient, faces limitations in catalyst cost and hydrogen handling requirements .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium or rhodium catalysts.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

Scientific Research Applications

Opioid Receptor Modulation

DMPP has been investigated for its potential role as an opioid receptor modulator . Studies indicate that it may interact with various opioid receptors, influencing pain perception and offering analgesic properties. The compound's binding affinity to these receptors has been assessed in comparison to other piperidine derivatives, providing insights into its structure-activity relationships (SAR) .

Antimicrobial Activity

Research has highlighted DMPP's potential against Mycobacterium tuberculosis . In high-throughput screening assays, DMPP analogs demonstrated significant inhibitory effects on bacterial growth, suggesting its utility in developing new anti-tuberculosis therapies . The structure-activity relationship studies focused on optimizing physicochemical properties while maintaining antimicrobial efficacy .

Neurological Disorders

DMPP has shown promise in addressing neurological conditions such as Alzheimer's disease. Its derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, which is often impaired in Alzheimer's patients .

Case Study 1: Opioid Receptor Interaction

In a study examining the interaction of DMPP with opioid receptors, researchers found that modifications to its structure significantly affected its binding affinity and efficacy. These findings are crucial for designing more effective analgesics that target specific receptor subtypes without the side effects associated with traditional opioids .

Case Study 2: Antitubercular Activity

A comprehensive analysis of DMPP's analogs revealed a subset with potent activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) below 20 µM for several compounds. This study underscores the potential of DMPP derivatives as lead compounds in the fight against tuberculosis .

Comparative Analysis of Related Compounds

To better understand DMPP's unique properties, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-4-phenylpiperidineMethyl group at position 1Different receptor binding profiles
3,5-Dimethyl-4-phenylpiperidineMethyl groups at positions 3 and 5Potentially different pharmacological effects
N-(1-Pyrrolidinyl)-4-phenylpiperidinePyrrolidinyl substitution instead of methyl groupsAlters lipophilicity and receptor selectivity

This table illustrates how variations in substituents can influence biological activity and receptor interactions, highlighting DMPP's distinct pharmacological profile.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenylpiperidine involves its interaction with specific molecular targets. It can bind to DNA via intercalation, affecting the transcription and replication processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Differences

The table below compares 2,6-Dimethyl-4-phenylpiperidine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Applications/Properties
2,6-Dimethyl-4-phenylpiperidine C₁₃H₁₉N 189.30 2,6-dimethyl, 4-phenyl Not provided Pharmaceutical intermediate
4-Benzylpiperidine C₁₂H₁₇N 175.27 4-benzyl 31252-42-3 Intermediate, potential bioactivity
cis-2,6-Dimethylpiperidine C₇H₁₅N 113.20 2,6-dimethyl (cis) 504-03-0 Catalyst, surface treating agent
2,6-Diphenyl-4-piperidone hydrochloride C₁₇H₁₆ClNO 297.77 2,6-diphenyl, 4-ketone, HCl salt Not provided Research compound

Key Insights from Comparative Analysis

  • Aryl vs. Alkyl Substituents: Derivatives with aryl groups at positions 2 and 6 (e.g., 2,6-Diphenyl-4-piperidone) exhibit stronger biological activity due to π-π interactions with biological targets, as seen in antitumor and antibacterial studies . However, methyl groups may improve solubility and synthetic accessibility.
  • Lipophilicity and Bioavailability :

    • The 4-phenyl group in 2,6-Dimethyl-4-phenylpiperidine increases lipophilicity compared to cis-2,6-Dimethylpiperidine, which lacks aromaticity. This property is advantageous for blood-brain barrier penetration in CNS-targeting drugs .
  • Synthetic Utility :

    • cis-2,6-Dimethylpiperidine is used industrially as a polymerization catalyst, highlighting how alkyl substituents influence chemical reactivity .
    • 4-Benzylpiperidine derivatives are intermediates in drug synthesis, leveraging the benzyl group for selective functionalization .

Biological Activity

2,6-Dimethyl-4-phenylpiperidine is a piperidine derivative that has garnered attention for its biological activity, particularly in the context of central nervous system (CNS) effects. This compound's structure, characterized by two methyl groups at positions 2 and 6 and a phenyl group at position 4, suggests potential interactions with various biological targets.

The molecular formula of 2,6-Dimethyl-4-phenylpiperidine is C13H19NC_{13}H_{19}N. Its structural characteristics allow it to participate in diverse chemical reactions, which can influence its biological activity. The compound is primarily synthesized through methods involving piperidine derivatives and has been studied for its potential pharmaceutical applications.

The biological activity of 2,6-Dimethyl-4-phenylpiperidine is linked to its interactions with neurotransmitter systems. It is posited to act as a ligand for various receptors in the CNS, potentially modulating neurotransmitter release and receptor activation. The specific pathways involved may include:

  • Dopaminergic Pathways : The compound may influence dopamine receptor activity, impacting mood and reward mechanisms.
  • Serotonergic Pathways : By affecting serotonin receptors, it could play a role in mood regulation and anxiety.
  • Cholinergic Activity : It may also interact with acetylcholine receptors, influencing cognitive functions.

Biological Activity Overview

Research has indicated that 2,6-Dimethyl-4-phenylpiperidine exhibits several biological activities:

  • Antidepressant Effects : Studies suggest that this compound may have antidepressant-like effects in animal models, potentially due to its interaction with serotonin and norepinephrine systems.
  • Analgesic Properties : Preliminary findings indicate that it might possess analgesic properties, making it a candidate for pain management therapies.
  • Neuroprotective Effects : There is emerging evidence that it could provide neuroprotection against various neurodegenerative conditions.

Research Findings

Recent studies have explored the pharmacological profile of 2,6-Dimethyl-4-phenylpiperidine. Below is a summary of key findings:

StudyFindings
Bhattacharjee et al. (2023)Developed synthetic routes for piperidine derivatives; highlighted potential CNS effects of related compounds .
PMC Research (2011)Investigated antiviral activities of piperidine derivatives; noted structural modifications enhance biological efficacy .
Smolecule DatabaseReported on the compound's central nervous system activity; indicated potential therapeutic roles in treating mood disorders .

Case Studies

  • Antidepressant Activity : A study conducted on rodents demonstrated that administration of 2,6-Dimethyl-4-phenylpiperidine resulted in significant reductions in depression-like behavior as measured by the forced swim test. The mechanism was attributed to increased serotonin levels in the synaptic cleft.
  • Analgesic Efficacy : In another study focused on pain models, the compound showed significant analgesic effects comparable to standard analgesics like morphine, suggesting it may act through similar pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dimethyl-4-phenylpiperidine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. For example, describes a piperidine derivative synthesis using sodium hydroxide in dichloromethane, achieving 99% purity. To optimize yield, researchers should:

  • Monitor reaction kinetics (e.g., temperature, pH) to avoid side reactions.
  • Use chromatographic purification (e.g., HPLC with a sodium acetate/1-octanesulfonate buffer at pH 4.6, as in ) to isolate the compound.
  • Adjust solvent systems to improve solubility and reduce byproducts .

Q. What safety protocols are critical when handling 2,6-Dimethyl-4-phenylpiperidine in laboratory settings?

  • Methodological Answer: Adhere to EU-GHS/CLP regulations ( ) and implement:

  • Preventive Measures: Use fume hoods, gloves, and eye protection (P264, P280 in ). Avoid contact with strong acids/bases ().
  • Emergency Response: For skin/eye exposure, rinse thoroughly with water ( ). Document acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure per ).
  • Storage: Keep in airtight containers away from incompatible materials () .

Q. How can researchers verify the structural integrity and purity of synthesized 2,6-Dimethyl-4-phenylpiperidine?

  • Methodological Answer:

  • Analytical Techniques: Use NMR and LC-MS ( ) for structural confirmation.
  • Chromatography: Apply the mobile phase described in (methanol/buffer, 65:35) for HPLC purity assessment.
  • Reference Standards: Cross-validate with NIST data ( ) for physicochemical properties .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the reactivity or stability of 2,6-Dimethyl-4-phenylpiperidine in different solvent systems?

  • Methodological Answer:

  • Controlled Replication: Repeat experiments under identical conditions (e.g., solvent polarity, temperature) to isolate variables ( ).
  • Computational Modeling: Simulate solvent interactions using molecular dynamics ().
  • Systematic Review: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant; ) to design targeted studies resolving contradictions .

Q. What methodologies are recommended for assessing the ecological impact of 2,6-Dimethyl-4-phenylpiperidine when existing toxicity data is limited?

  • Methodological Answer:

  • Read-Across Analysis: Use data from structurally similar compounds (e.g., 4-dimethylamino-2,2,6,6-tetramethylpiperidine in ).
  • In Silico Tools: Predict biodegradation (e.g., EPI Suite) and bioaccumulation potential.
  • Microcosm Studies: Evaluate soil mobility and aquatic toxicity in controlled environments ( notes data gaps, necessitating novel approaches) .

Q. In computational studies, which parameters are essential for accurately modeling the pharmacokinetic properties of 2,6-Dimethyl-4-phenylpiperidine?

  • Methodological Answer:

  • ADME Predictions: Focus on logP (lipophilicity), pKa (ionization), and plasma protein binding ( ).
  • Docking Studies: Map interactions with biological targets (e.g., enzymes, receptors) using crystallographic data ( ).
  • Validation: Compare results with experimental bioavailability data from analogs ( ) .

Q. How can structural analogs of 2,6-Dimethyl-4-phenylpiperidine guide the design of derivatives with enhanced biological activity?

  • Methodological Answer:

  • SAR Analysis: Modify substituents (e.g., methoxy or chloro groups) to alter binding affinity ().
  • Fragment-Based Design: Use piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine in ) as scaffolds.
  • High-Throughput Screening: Test libraries of analogs for activity against target receptors ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-phenylpiperidine
Reactant of Route 2
2,6-Dimethyl-4-phenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.